molecular formula C18H22O4S B12957576 Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate

Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate

Cat. No.: B12957576
M. Wt: 334.4 g/mol
InChI Key: CFPRRVIZOVXYIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves the sulfonation of azulene derivatives followed by formylation and esterification reactions. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation and esterification processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol .

Scientific Research Applications

Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s azulene structure allows it to interact with biological membranes and proteins, potentially modulating their functions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is unique due to its azulene core, which imparts distinct chemical and physical properties compared to other sulfonate compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H22O4S

Molecular Weight

334.4 g/mol

IUPAC Name

propan-2-yl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate

InChI

InChI=1S/C18H22O4S/c1-11(2)14-7-6-13(5)18-16(8-14)15(10-19)9-17(18)23(20,21)22-12(3)4/h6-12H,1-5H3

InChI Key

CFPRRVIZOVXYIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C=O)S(=O)(=O)OC(C)C

Origin of Product

United States

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